molecular formula C25H20ClN5O3 B2765398 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1243069-33-1

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B2765398
CAS No.: 1243069-33-1
M. Wt: 473.92
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide is a triazoloquinazolinone derivative characterized by a fused heterocyclic core. Key structural features include:

  • A 4-benzyl substituent on the triazoloquinazolinone ring.
  • An N-(4-chlorobenzyl)acetamide side chain at the 2-position.

Properties

IUPAC Name

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3/c26-19-12-10-17(11-13-19)14-27-22(32)16-30-25(34)31-21-9-5-4-8-20(21)23(33)29(24(31)28-30)15-18-6-2-1-3-7-18/h1-13H,14-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKFOXPNVCOCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide typically involves multi-step reactions starting from readily available starting materials. A common synthetic route includes:

  • Formation of Triazoloquinazoline Core: : This step usually involves the cyclization of suitable precursors under acidic or basic conditions.

  • Introduction of Benzyl Groups: : Benzyl groups are often introduced via nucleophilic substitution reactions.

  • Acetylation: : The final step includes the acetylation of the amide group.

Industrial Production Methods

For industrial-scale production, the synthesis route is often optimized for yield, purity, and cost-effectiveness. This might involve:

  • Optimization of Reaction Conditions: : Temperature, solvent choice, and catalysts are optimized for each step.

  • Scale-Up Techniques: : Using continuous flow reactors to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the benzyl positions.

  • Reduction: : Certain functional groups within the compound can be selectively reduced.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible, especially at the chlorobenzyl and quinazoline moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Various nucleophiles or electrophiles under appropriate conditions (e.g., solvent, temperature).

Major Products Formed

  • Oxidation Products: : Various oxidized derivatives, depending on the position and extent of oxidation.

  • Reduction Products: : Reduced derivatives such as alcohols or amines.

  • Substitution Products: : Substituted compounds with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific structure of this compound suggests it may act as an anti-invasive agent in treating solid tumors and metastatic conditions. Studies have shown that modifications at specific positions on the quinazoline ring can enhance cytotoxic effects against various cancer cell lines .

Antihistaminic Properties

The compound's potential as an antihistamine has been highlighted in pharmacological evaluations. Quinazoline derivatives are known for their ability to interact with histamine receptors, which can lead to anti-inflammatory effects. Investigations into related compounds have demonstrated their efficacy as H1-antihistaminic agents, suggesting that this compound could similarly inhibit allergic responses .

Antibacterial and Antifungal Activities

Recent studies have also explored the antibacterial and antifungal properties of quinazoline derivatives. The incorporation of triazole rings has been linked to enhanced antimicrobial activity. This compound may exhibit significant effectiveness against resistant bacterial strains and fungal infections due to its unique structural features .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that require precise control over conditions such as temperature and solvent choice. Understanding the mechanism of action is crucial for optimizing its therapeutic potential. The interactions with biological targets primarily involve binding to specific receptors or enzymes, which can modulate various physiological responses .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinazoline derivatives:

  • Cytotoxicity Studies : Research conducted on related triazoloquinazolines has shown promising results in vitro against cancer cell lines, indicating a need for further exploration into this compound's potential .
  • Antimicrobial Efficacy : A recent study highlighted the effectiveness of similar compounds against antibiotic-resistant bacteria, supporting the hypothesis that this class of compounds could serve as novel therapeutic agents .

Summary Table of Applications

Application TypeDescriptionReferences
Anticancer ActivityPotential anti-invasive agent for solid tumors
Antihistaminic PropertiesMay act as an effective H1-antihistamine
Antibacterial ActivityEffective against resistant bacterial strains
Antifungal ActivityPotential efficacy against various fungal infections

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with various molecular targets, often through hydrogen bonding, π-π stacking, or hydrophobic interactions. The pathways involved might include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Structural Analogues

N-(4-Chlorophenyl)acetamide Variant

A closely related compound, 2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide (), differs only in the acetamide substituent:

  • Target Compound : N-(4-chlorobenzyl) group (CH₂ linker between acetamide and aryl ring).
  • Analog : N-(4-chlorophenyl) group (direct aryl attachment).

Implications :

Alagarsamy et al.’s H1-Antihistaminic Triazoloquinazolinones

Compounds synthesized by Alagarsamy et al. (2005–2007) share the triazoloquinazolinone core but vary in substituents ():

Compound Features Substituents at 1- and 4-Positions Pharmacological Activity (H1 Antagonism)
4-Benzyl-1-substituted analogs 4-Benzyl, 1-alkyl/aryl IC₅₀: 0.82–1.24 μM (histamine H1 receptor)
4-Phenyl-1-substituted analogs 4-Phenyl, 1-alkyl/aryl IC₅₀: 1.12–1.89 μM

Comparison with Target Compound :

  • The N-(4-chlorobenzyl)acetamide side chain may enhance selectivity or pharmacokinetic properties compared to simpler alkyl/aryl substituents .
Dichlorophenoxy-Substituted Triazole Derivatives

A 2024 study () synthesized triazole derivatives with 3,5-bis(2,4-dichlorophenoxy) groups. While structurally distinct, these compounds highlight the role of halogenated substituents in biological activity:

  • Dichlorophenoxy groups enhance antimicrobial activity (e.g., against S. aureus and E. coli).
  • By contrast, the target compound’s 4-chlorobenzyl group may prioritize receptor binding (e.g., H1) over broad-spectrum antimicrobial effects.

Pharmacological Implications

  • Selectivity : The acetamide’s benzyl linker could reduce off-target interactions compared to rigid phenyl analogs .
  • Biological Targets: Unlike dichlorophenoxy-substituted triazoles (), the target’s design likely prioritizes CNS or immune modulation over antimicrobial effects.

Biological Activity

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide is a complex organic compound that exhibits significant biological activity. This compound belongs to the quinazoline family and features a unique triazole ring structure that contributes to its pharmacological properties. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C18H18ClN5O2
  • Molecular Weight : 367.83 g/mol
  • CAS Number : 1357853-18-9

Biological Activity Overview

The biological activity of this compound has been explored through various studies. Key findings include:

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of pathogens:

  • Bacteria : Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Fungi : Exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger.

The minimum inhibitory concentrations (MICs) for various pathogens have been determined using methods such as the agar dilution technique. For example:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

Anticancer Activity

The anticancer potential of this compound has been investigated through various cytotoxicity assays. The mechanism of action is primarily linked to its ability to inhibit specific kinases involved in cancer progression. Notable findings include:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer).
  • IC50 Values :
    • HepG2: 10.58 µM
    • MCF-7: 10.82 µM

These values indicate strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various quinazoline derivatives and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit tumor cell growth and showed promising results against multiple cancer cell lines .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to this one can induce apoptosis in cancer cells by activating caspases and influencing cell cycle regulation .
  • Structure-Activity Relationship (SAR) : Research has established a SAR for quinazoline derivatives, indicating that modifications to the benzyl groups significantly impact biological activity .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cyclization of triazoloquinazoline precursors and subsequent functionalization. Key parameters include:

  • Temperature control : Optimal cyclization occurs at 80–100°C under reflux conditions to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, while ethanol is preferred for final crystallization .
  • Reaction time : Prolonged reflux (12–18 hours) improves yield but risks decomposition; monitoring via TLC or HPLC is advised .

Q. How is the compound characterized to confirm structural integrity?

A combination of techniques is required:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify benzyl and chlorobenzyl substituents; IR for carbonyl (C=O) and amide (N-H) stretches .
  • Chromatography : HPLC (≥95% purity) with a C18 column and acetonitrile/water mobile phase .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C29_{29}H28_{28}ClN5_{5}O4_{4}, MW 546.02) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Poor aqueous solubility; requires DMSO or DMF for in vitro assays. Solubility in ethanol is moderate (2–5 mg/mL) .
  • Stability : Stable at −20°C for >6 months. Degrades at pH <4 or >10; avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC50_{50} validation) .
  • Batch analysis : Compare HPLC purity (>98%) and residual solvent levels (e.g., DMSO ≤0.1%) across studies .
  • Dose-response curves : Validate activity with EC50_{50}/IC50_{50} values in triplicate to ensure reproducibility .

Q. What computational strategies are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinazoline-recognizing enzymes (e.g., dihydrofolate reductase) .
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., Cl vs. F on benzyl groups) with activity using MOE or RDKit .

Q. How can statistical design of experiments (DoE) improve reaction optimization?

Apply factorial design to minimize trial-and-error approaches:

  • Variables : Temperature (60–120°C), solvent (DMSO vs. DMF), and catalyst loading (0.1–1.0 eq) .
  • Response surface methodology (RSM) : Maximize yield (target >70%) while minimizing impurity formation .
  • Validation : Confirm optimal conditions with three independent replicates .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors reduce batch variability and improve heat management .
  • Catalyst screening : Immobilized catalysts (e.g., Pd/C) enhance recyclability and reduce metal contamination .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for >95% purity .

Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Advanced Characterization : Employ X-ray crystallography for co-crystal structures to resolve binding mode ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.